molecular formula C15H23BrOS B14586955 4-Bromo-2-[(octylsulfanyl)methyl]phenol CAS No. 61151-21-1

4-Bromo-2-[(octylsulfanyl)methyl]phenol

Cat. No.: B14586955
CAS No.: 61151-21-1
M. Wt: 331.3 g/mol
InChI Key: PVAOHHPQYLPUSB-UHFFFAOYSA-N
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Description

4-Bromo-2-[(octylsulfanyl)methyl]phenol is an organic compound with the molecular formula C15H23BrOS It is a brominated phenol derivative, where the bromine atom is attached to the benzene ring, and an octylsulfanyl group is attached to the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-[(octylsulfanyl)methyl]phenol typically involves the bromination of 2-[(octylsulfanyl)methyl]phenol. The reaction is carried out using bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction conditions, including temperature and reaction time, are optimized to achieve high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-[(octylsulfanyl)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 2-[(octylsulfanyl)methyl]phenol.

    Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) are employed under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: 2-[(octylsulfanyl)methyl]phenol.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2-[(octylsulfanyl)methyl]phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-[(octylsulfanyl)methyl]phenol involves its interaction with specific molecular targets. The bromine atom and the octylsulfanyl group contribute to its reactivity and ability to form stable complexes with target molecules. These interactions can modulate various biochemical pathways, leading to the desired effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2-methylphenol: A simpler brominated phenol without the octylsulfanyl group.

    2-[(Octylsulfanyl)methyl]phenol: Lacks the bromine atom but contains the octylsulfanyl group.

    4-Chloro-2-[(octylsulfanyl)methyl]phenol: Similar structure with chlorine instead of bromine.

Uniqueness

4-Bromo-2-[(octylsulfanyl)methyl]phenol is unique due to the presence of both the bromine atom and the octylsulfanyl group. This combination imparts distinct chemical properties, making it valuable for specific applications where both functionalities are required.

Properties

CAS No.

61151-21-1

Molecular Formula

C15H23BrOS

Molecular Weight

331.3 g/mol

IUPAC Name

4-bromo-2-(octylsulfanylmethyl)phenol

InChI

InChI=1S/C15H23BrOS/c1-2-3-4-5-6-7-10-18-12-13-11-14(16)8-9-15(13)17/h8-9,11,17H,2-7,10,12H2,1H3

InChI Key

PVAOHHPQYLPUSB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCSCC1=C(C=CC(=C1)Br)O

Origin of Product

United States

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